molecular formula C23H25F2NO4 B12413588 Dual AChE-MAO B-IN-1

Dual AChE-MAO B-IN-1

Cat. No.: B12413588
M. Wt: 417.4 g/mol
InChI Key: HUXCCRUQLRWJNF-UHFFFAOYSA-N
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Description

Dual AChE-MAO B-IN-1: is a compound that functions as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. By inhibiting both AChE and MAO-B, this compound aims to enhance cognitive function and provide neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-1 typically involves the use of click chemistry, a method known for its efficiency and selectivity. One common approach is the functionalization of pyridoxine derivatives. The reaction conditions often include the use of copper(I) as a catalyst and azide-alkyne cycloaddition to form the desired triazole ring .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dual AChE-MAO B-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, Dual AChE-MAO B-IN-1 is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies .

Biology: In biology, this compound is used to investigate the role of AChE and MAO-B in neurodegenerative diseases. It serves as a tool to understand the biochemical pathways involved in these conditions .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease and Parkinson’s disease. Its dual inhibitory action aims to enhance cognitive function and provide neuroprotection .

Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting neurodegenerative diseases. Its dual inhibitory action makes it a promising candidate for further development .

Mechanism of Action

Dual AChE-MAO B-IN-1 exerts its effects by inhibiting both acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby enhancing cognitive function .

Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme increases dopamine levels, which can improve motor function and mood .

The molecular targets of this compound include the active sites of acetylcholinesterase and monoamine oxidase B. The compound binds to these sites, preventing the enzymes from carrying out their normal functions .

Comparison with Similar Compounds

Uniqueness: Dual AChE-MAO B-IN-1 is unique in that it inhibits both acetylcholinesterase and monoamine oxidase B, whereas the similar compounds listed above typically target only one of these enzymes. This dual inhibitory action provides a broader therapeutic potential, particularly for neurodegenerative diseases that involve multiple pathways .

Properties

Molecular Formula

C23H25F2NO4

Molecular Weight

417.4 g/mol

IUPAC Name

7-[[4-[[4,4-difluorobutyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one

InChI

InChI=1S/C23H25F2NO4/c1-26(10-2-3-22(24)25)13-16-4-6-17(7-5-16)15-29-19-8-9-20-18(14-27)11-23(28)30-21(20)12-19/h4-9,11-12,22,27H,2-3,10,13-15H2,1H3

InChI Key

HUXCCRUQLRWJNF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(F)F)CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CO

Origin of Product

United States

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